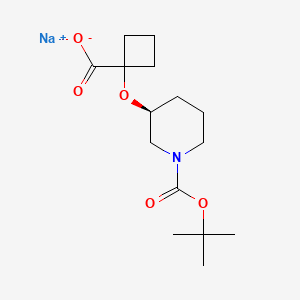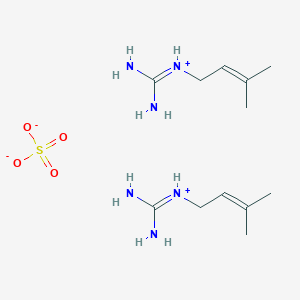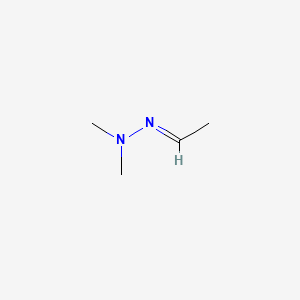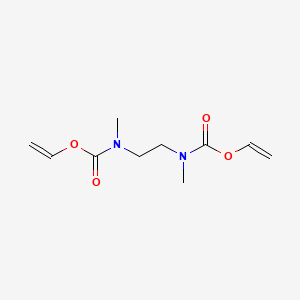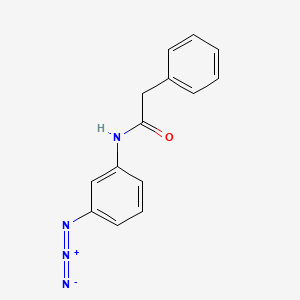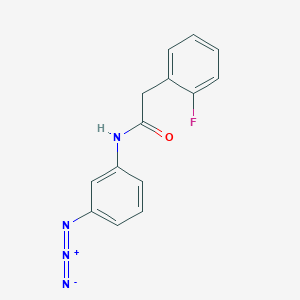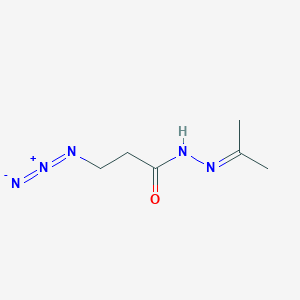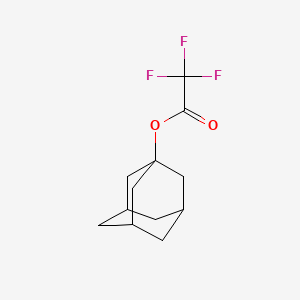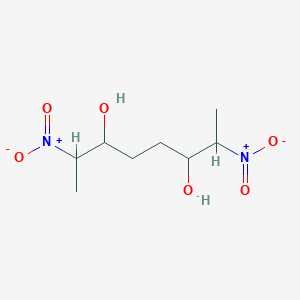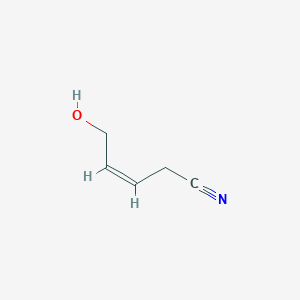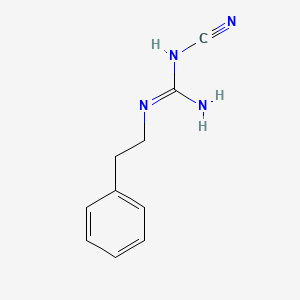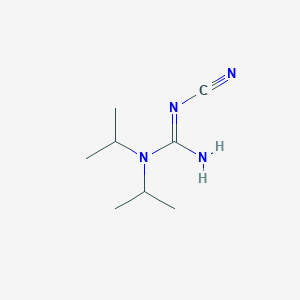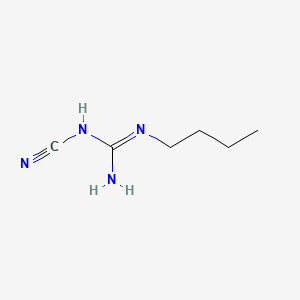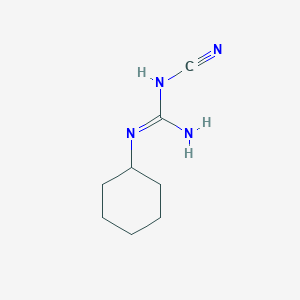
1-Cyano-3-cyclohexylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-3-cyclohexylguanidine is an organic compound with the molecular formula C8H14N4 It is a derivative of guanidine, characterized by the presence of a cyano group (–CN) and a cyclohexyl group attached to the guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions
1-Cyano-3-cyclohexylguanidine can be synthesized through several methods, with one common approach involving the reaction of cyclohexylamine with cyanamide. The reaction typically proceeds as follows:
- Cyclohexylamine and Cyanamide Reaction:
Reactants: Cyclohexylamine (C6H11NH2) and cyanamide (NH2CN).
Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures (around 60-80°C) to facilitate the formation of the guanidine derivative.
:Equation: C6H11NH2+NH2CN→C8H14N4
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
1-Cyano-3-cyclohexylguanidine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to form corresponding amides or acids.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Depending on the nucleophile, products can include substituted guanidines.
Reduction: The primary product is cyclohexylguanidine.
Hydrolysis: Products can include cyclohexylurea or cyclohexylcarbamic acid.
科学研究应用
1-Cyano-3-cyclohexylguanidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its guanidine moiety.
作用机制
The mechanism by which 1-cyano-3-cyclohexylguanidine exerts its effects often involves interaction with biological targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The cyano group may also participate in binding interactions, contributing to the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
1-Cyano-3-phenylguanidine: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-Cyano-3-methylguanidine: Contains a methyl group in place of the cyclohexyl group.
Uniqueness
1-Cyano-3-cyclohexylguanidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets compared to its analogs.
By understanding these aspects, researchers can better utilize this compound in various scientific and industrial applications
属性
IUPAC Name |
1-cyano-2-cyclohexylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-6-11-8(10)12-7-4-2-1-3-5-7/h7H,1-5H2,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLNBZOIFZYHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(N)NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
